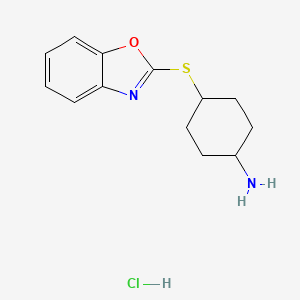

4-Bromo-1-(methoxymethoxy)-2-nitrobenzene

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a convenient one-pot synthesis and characterization of the ω-bromo-1-(4-cyanobiphenyl-4’-yl) alkanes (CBnBr) has been described . The reactions were found to be faster and more efficient when carried out under microwave heating .Molecular Structure Analysis

The InChI code for “4-Bromo-1-(methoxymethoxy)-2-methylbenzene” is 1S/C9H11BrO2/c1-7-5-8(10)3-4-9(7)12-6-11-2/h3-5H,6H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

“4-Bromo-1-(methoxymethoxy)-2-methylbenzene” is a liquid at room temperature . It has a molecular weight of 231.09 and is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Electronic Structure and Surface Engineering

The electronic properties of benzene derivatives grafted onto Si(111) surfaces, including bromo-, nitro-, and methoxybenzene, were studied. These investigations revealed that the surface engineering of silicon can be significantly influenced by the grafting process, enabling the chemical passivation of silicon-derived interface gap states and the modification of electron affinity through adsorbate-related surface dipole effects (Hunger et al., 2006).

Liquid Crystals and Mesogenic Properties

Research into the synthesis of enantiopure trioxadecalin-derived liquid crystals demonstrated the influence of substituents like 1-bromo-4-methoxymethoxybenzene on the mesogenic properties of these compounds. This study illustrates how the nature of the phenyl substituent can significantly impact the mesogenic properties of liquid crystal compounds, providing insights into the design of chiral liquid crystals (Bertini et al., 2003).

Polymer Solar Cells

In the context of polymer solar cells (PSCs), the formation of charge transfer complexes with compounds like 1-Bromo-4-Nitrobenzene was shown to significantly improve the electron transfer process. This enhancement is attributed to the formation of exciton dissociation at the donor-acceptor interface, highlighting a potential pathway to increase the power conversion efficiency of PSCs through strategic molecular design (Fu et al., 2015).

Electrochemical Applications

The study of electron-transfer kinetics of nitroxide radicals, including derivatives of nitrobenzene, indicated potential applications as high power-rate electrode-active materials due to their fast electron-transfer processes. This research underscores the relevance of such compounds in developing advanced materials for electrochemical applications (Suga et al., 2004).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

4-bromo-1-(methoxymethoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

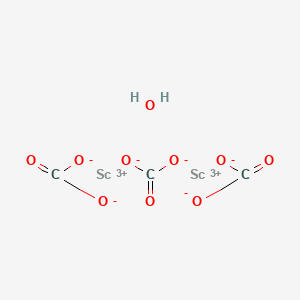

InChI=1S/C8H8BrNO4/c1-13-5-14-8-3-2-6(9)4-7(8)10(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOVNMOVCMEADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(methoxymethoxy)-2-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(piperidin-4-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473471.png)

![Methyl 3-[(piperidin-3-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473472.png)

![4-[2-(Phenylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1473474.png)

![2-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1473475.png)

![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473481.png)

![2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473492.png)